N-((5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline
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Overview
Description
N-((5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and a methylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate precursors under specific conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through nucleophilic substitution reactions.
Introduction of the Methylaniline Moiety: The methylaniline moiety is attached via nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-((5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can produce a variety of substituted triazole compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-((5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-((5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline can be compared with other similar compounds, such as:
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound also contains a chlorophenyl group and exhibits similar biological activities.
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-nitroheteroarylcarboxamides: These compounds share structural similarities and are studied for their antitubercular activity.
Indole Derivatives: Indole derivatives possess diverse biological activities and are used in various therapeutic applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and diverse reactivity make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H15ClN4 |
---|---|
Molecular Weight |
298.77 g/mol |
IUPAC Name |
N-[[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]methyl]-4-methylaniline |
InChI |
InChI=1S/C16H15ClN4/c1-11-2-8-14(9-3-11)18-10-15-19-16(21-20-15)12-4-6-13(17)7-5-12/h2-9,18H,10H2,1H3,(H,19,20,21) |
InChI Key |
JEVQEEIQXUHXSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=NC(=NN2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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